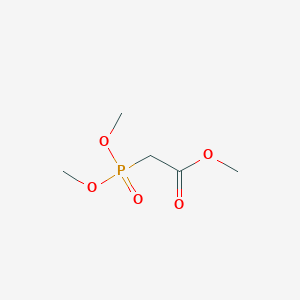

Trimethylphosphonoacetat

Übersicht

Beschreibung

Trimethyl phosphonoacetate (TMPA) is an organophosphorus compound that is used in a variety of scientific research applications. It is a colorless, odorless, and relatively stable compound that is soluble in water, ethanol, and acetone. TMPA is most commonly used in the synthesis of phosphonate esters and as a reagent in the preparation of organophosphates. It is also used in the synthesis of peptides, proteins, and other organic compounds.

Wissenschaftliche Forschungsanwendungen

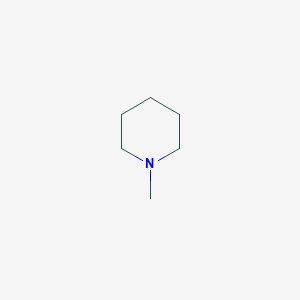

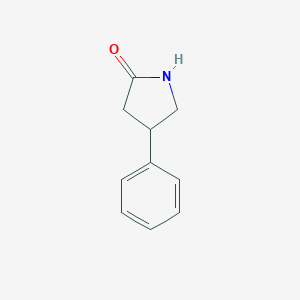

Synthese von Sarin A

TMPA wird bei der Synthese von Sarin A durch intramolekulare Mannich-artige Reaktionen verwendet . Dieser Prozess beinhaltet die Bildung einer Bindung zwischen einem Kohlenstoffatom und einem Stickstoffatom innerhalb desselben Moleküls, was ein wichtiger Schritt bei der Herstellung dieser Verbindung ist. Die Fähigkeit von TMPA, an solchen Reaktionen teilzunehmen, macht es für die Forschung in der synthetischen organischen Chemie wertvoll, insbesondere bei der Entwicklung neuer Methoden zur Konstruktion komplexer Moleküle.

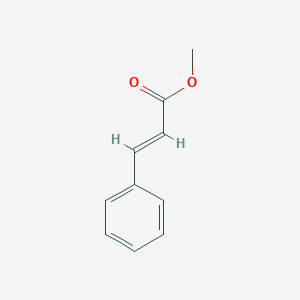

Horner-Wadsworth-Emmons-Olefinierung

Im Bereich der Olefinsynthese spielt TMPA eine entscheidende Rolle bei der Horner-Wadsworth-Emmons (HWE)-Olefinierung . Diese Reaktion wird verwendet, um Kohlenstoff-Kohlenstoff-Doppelbindungen zu bilden, indem TMPA mit Aldehyden und Ketonen umgesetzt wird, was zur Produktion von Acrylestern führt. Die HWE-Olefinierung ist eine weit verbreitete Methode zur Synthese von Alkenen, und die Beteiligung von TMPA erhöht die Effizienz und Selektivität der Reaktion.

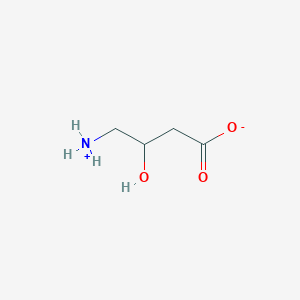

Oxa-Michael-Reaktionen

TMPA ist an Oxa-Michael-Reaktionen beteiligt , die eine Unterart der Michael-Addition sind, bei der ein Sauerstoff-Nukleophil zu einer α,β-ungesättigten Carbonylverbindung addiert wird. Diese Reaktion ist bedeutsam bei der Bildung von Etherbindungen, die in vielen Naturprodukten und Pharmazeutika weit verbreitet sind. Die Rolle von TMPA bei der Erleichterung dieser Reaktionen unterstreicht ihre Bedeutung in der pharmazeutischen Chemie und der Synthese von Naturprodukten.

Prenylierung von Oxindolen

Die Prenylierung von Oxindolen unter Verwendung von TMPA ist eine weitere bemerkenswerte Anwendung . Prenylierung bezieht sich auf die Addition von Prenylgruppen an organische Verbindungen, was die biologische Aktivität von Molekülen deutlich verändern kann. Die Beteiligung von TMPA an der Prenylierung von Oxindolen ist besonders relevant bei der Synthese von bioaktiven Molekülen, die ein therapeutisches Potenzial haben könnten.

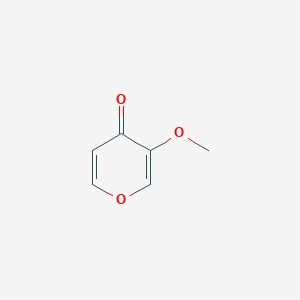

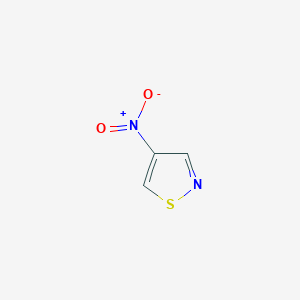

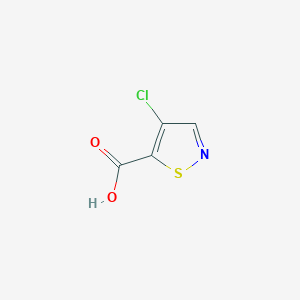

Heterocyclisierungsreaktionen

TMPA wird auch in Heterocyclisierungsreaktionen verwendet , die für die Synthese von Heterocyclen – Ringe, die mindestens ein anderes Atom als Kohlenstoff enthalten – entscheidend sind. Diese Strukturen bilden den Kern zahlreicher Medikamente und Agrochemikalien. Die Nützlichkeit von TMPA in diesen Reaktionen zeigt seine Vielseitigkeit bei der Schaffung von molekularen Gerüsten in der Arzneimittelforschung.

Acrylestersynthese

Die Synthese von Acrylestern ist eine weitere Anwendung, bei der TMPA eingesetzt wird . Acrylester sind wertvolle Zwischenprodukte bei der Herstellung von Polymeren, Beschichtungen und Klebstoffen. Die Rolle von TMPA bei ihrer Synthese durch die HWE-Olefinierung unterstreicht ihre Bedeutung in der Materialwissenschaft und der industriellen Chemie.

Forschung zu chemischen Kampfstoffen

Obwohl es sich nicht um eine direkte Anwendung handelt, zeigt die Verwendung von TMPA bei der Herstellung von Verbindungen wie Sarin A seine Relevanz in der Forschung zu chemischen Kampfstoffen . Diese Forschung ist unerlässlich, um Gegenmaßnahmen zu entwickeln und die Wirkmechanismen solcher Stoffe zu verstehen.

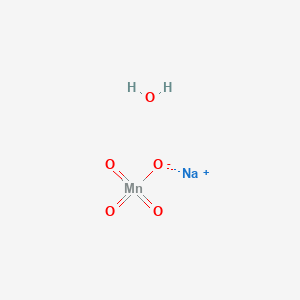

Löslichkeitsstudien

Die geringe Mischbarkeit von TMPA mit Wasser macht es zu einem interessanten Objekt in Löslichkeitsstudien . Das Verständnis der Löslichkeitseigenschaften von chemischen Verbindungen wie TMPA ist für ihre Anwendung in verschiedenen Lösungsmitteln unerlässlich, was ein grundlegender Aspekt der chemischen Forschung und industrieller Prozesse ist.

Wirkmechanismus

Target of Action

Trimethyl phosphonoacetate is primarily used as a reactant in organic synthesis . Its primary targets are various organic compounds, particularly carbonyl compounds, with which it interacts to form phosphonate intermediates .

Mode of Action

Trimethyl phosphonoacetate interacts with its targets through several types of reactions. These include intramolecular Mannich-type reactions, organocatalytic oxa-Michael reactions, prenylation and geranylation of oxindoles, intramolecular Horner-Wadsworth-Emmons reactions, and olefin cross-metathesis/heterocyclization . These reactions result in the formation of various organic compounds, including the sarain A diazatricyclic core .

Biochemical Pathways

The biochemical pathways affected by trimethyl phosphonoacetate are those involved in the synthesis of various organic compounds. The compound’s action can lead to the formation of new carbon-carbon bonds, enabling the synthesis of complex organic molecules .

Pharmacokinetics

Its physical properties, such as its boiling point (118 °c at 085 mmHg) and density (1125 g/mL at 25 °C), may influence its behavior in chemical reactions .

Result of Action

The result of trimethyl phosphonoacetate’s action is the formation of various organic compounds through the reactions mentioned above . These compounds can have a wide range of applications, from pharmaceuticals to materials science.

Biochemische Analyse

Biochemical Properties

Trimethyl phosphonoacetate participates in several biochemical reactions. It reacts with carbonyl compounds to form phosphonate intermediates, which are involved in a series of organic synthesis reactions . It is also used in the synthesis of scaffold compounds and in regulating the distribution and metabolic reactions of certain compounds .

Molecular Mechanism

Trimethyl phosphonoacetate is involved in intramolecular Mannich-type reactions to produce the sarain A diazatricyclic core, organocatalytic oxa-Michael reactions, prenylation and geranylation of oxindoles, intramolecular Horner-Wadsworth-Emmons reactions, and olefin cross-metathesis/heterocyclization .

Temporal Effects in Laboratory Settings

Eigenschaften

IUPAC Name |

methyl 2-dimethoxyphosphorylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11O5P/c1-8-5(6)4-11(7,9-2)10-3/h4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIGOIUCRXKUEIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CP(=O)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3064063 | |

| Record name | Acetic acid, (dimethoxyphosphinyl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3064063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5927-18-4 | |

| Record name | Trimethyl phosphonoacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5927-18-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trimethylacetyl phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005927184 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5927-18-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84262 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid, 2-(dimethoxyphosphinyl)-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetic acid, (dimethoxyphosphinyl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3064063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trimethyl phosphonoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.148 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.